N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine
Description
N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine is a secondary amine featuring a phenoxyethyl backbone with a 2-chloro-5-fluorophenyl ether substituent and an N-methyl group. The presence of electron-withdrawing halogens (Cl, F) on the aromatic ring may enhance metabolic stability and influence binding affinity, while the ethylamine linker provides flexibility for molecular interactions .
Properties
IUPAC Name |
2-(2-chloro-5-fluorophenoxy)-N-methylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO/c1-12-4-5-13-9-6-7(11)2-3-8(9)10/h2-3,6,12H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYCBSLWOMFBPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=C(C=CC(=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine typically involves the reaction of 2-chloro-5-fluorophenol with ethylene oxide to form 2-(2-chloro-5-fluorophenoxy)ethanol. This intermediate is then reacted with methylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for larger-scale reactions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amines, while oxidation can produce corresponding ketones or aldehydes.
Scientific Research Applications
N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine is used in several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action for N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Data Tables
Table 1: Structural Comparison of Selected Analogues
Research Findings and Trends
- N-Methylation Impact : demonstrates that N-methylation preserves potency at serotonin receptors in cyclopropylmethylamines, suggesting that the N-methyl group in the target compound may similarly enhance target engagement while reducing metabolic degradation .
- Halogen Positioning : Compounds with 2-chloro substitution (e.g., target) may exhibit stronger σ-electron withdrawal than 3- or 4-substituted analogues, affecting receptor binding kinetics .
- Linker Flexibility : Ethylamine linkers (target, CAS 1095069-23-0) balance flexibility and steric bulk, whereas rigid cores () prioritize specificity over synthetic accessibility.
Biological Activity
N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : Contains a chloro and fluorine substituent on a phenoxy group.
- Molecular Formula : C₉H₁₀ClFNO
- Molecular Weight : 201.63 g/mol
This compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms in biochemical contexts.
The biological activity of this compound has been linked to its interaction with various biological targets. Notably, it has shown potential as an inhibitor of certain enzymes involved in inflammatory processes and oxidative stress.
Inhibition of Lipoxygenases
Research indicates that derivatives of this compound can inhibit lipoxygenase enzymes, particularly human 12/15-lipoxygenase (12/15-LOX). The inhibition of 12/15-LOX is associated with reduced oxidative stress and cell death in neuronal models, suggesting neuroprotective properties. In vitro studies demonstrated that the compound provided dose-dependent protection against glutamate-induced toxicity in HT22 cells, a model for oxidative stress .
In Vitro Studies
- Oxidative Stress Assays : The compound was tested in HT22 cells, where it significantly reduced cell death induced by glutamate. The protective effect was correlated with decreased levels of 12-HETE, a product of 12/15-LOX activity .
- Cytotoxicity Tests : The cytotoxic effects were assessed against various cancer cell lines. Preliminary results indicated that while some derivatives exhibited cytotoxicity, this compound showed selective toxicity towards cancerous cells compared to normal fibroblast cells .
Table 1: Cytotoxicity Data
| Compound | Cell Line | CC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| This compound | A549 (Lung) | 120 | >3 |
| MCF7 (Breast) | 150 | >4 | |
| NHDF (Normal Fibroblast) | >300 | - |
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Neuroprotection : In vivo studies are planned to further assess the neuroprotective effects in models of ischemic stroke, leveraging the compound's ability to cross the blood-brain barrier effectively .
- Anti-inflammatory Effects : The compound's inhibition of lipoxygenases may contribute to its anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation .
Q & A
Q. What are the optimized synthetic routes for N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine?
- Methodological Answer : The synthesis typically involves a multi-step process:
Phenolic intermediate formation : React 2-chloro-5-fluorophenol with ethylene oxide under basic conditions (e.g., NaOH) to yield 2-(2-chloro-5-fluorophenoxy)ethanol.
Chlorination : Treat the ethanol intermediate with thionyl chloride (SOCl₂) to form 2-(2-chloro-5-fluorophenoxy)ethyl chloride.
Amine coupling : React the chlorinated intermediate with excess N-methylamine in a polar aprotic solvent (e.g., DMF) under reflux. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Key variables: Reaction time (12-24 hr for step 3), stoichiometric ratios (2:1 amine:chloride), and temperature (60-80°C).
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Confirm substituent positions (e.g., fluorine at C5, chlorine at C2) via H and C NMR. Compare aromatic proton splitting patterns to analogous compounds (e.g., ’s benzamide derivatives) .
- Mass spectrometry : Validate molecular weight (Exact mass: 217.05 g/mol) using high-resolution LC-MS.
- Elemental analysis : Ensure C, H, N, and halogen content aligns with theoretical values (±0.3% tolerance).
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. What experimental strategies are recommended for investigating its pharmacological mechanisms (e.g., receptor binding)?
- Methodological Answer :
- Radioligand binding assays : Use H-labeled analogs (e.g., H-N-methylamine derivative) to quantify affinity for target receptors (e.g., CRF1, as in ). Incubate with membrane preparations from transfected HEK-293 cells and measure displacement with cold ligand .
- Functional assays : Assess cAMP modulation in cell lines (e.g., AtT-20 pituitary cells) using ELISA or BRET-based biosensors. Compare IC₅₀ values to reference antagonists (e.g., SSR125543A in ) .
- Data interpretation: Cross-validate with knockout models or siRNA silencing to confirm target specificity.
Q. How can computational modeling predict its interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use Schrödinger Maestro or AutoDock Vina to dock the compound into receptor structures (e.g., CRF1 receptor PDB: 4K5Y). Prioritize poses with hydrogen bonds to key residues (e.g., Glu/Asp in binding pockets).
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .
- Validation: Compare predicted binding affinities with experimental IC₅₀ values to refine force field parameters.
Q. How should researchers address contradictions in reported bioactivity data?
- Methodological Answer :
- Purity verification : Re-analyze batches via HPLC and elemental analysis. Impurities >5% (e.g., ’s 90% purity compounds) can skew bioactivity .
- Assay standardization : Use identical cell lines (e.g., Y79 retinoblastoma for CRF studies) and buffer conditions (pH, ion concentration) across labs.
- Structural analogs : Test derivatives (e.g., ’s pyrimidinyl analogs) to isolate substituent effects. For example, replacing chlorine with fluorine may alter logP and membrane permeability .
Q. What strategies optimize its stability in aqueous solutions for in vivo studies?
- Methodological Answer :
- pH adjustment : Prepare stock solutions in PBS (pH 7.4) or citrate buffer (pH 4.5) to minimize hydrolysis. Monitor degradation via UV-Vis spectroscopy (λ = 260 nm).
- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) and lyophilize for long-term storage. Reconstitute in DMSO (<1% final concentration) for cell-based assays .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS. Use CYP450 inhibitors (e.g., ketoconazole) to identify major degradation pathways .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodological Answer :
- Core modifications : Synthesize analogs with varied phenoxy substituents (e.g., ’s tetrahydropyran vs. methoxy groups). Test for changes in logD (octanol/water partitioning) and solubility .
- Amine substitution : Replace N-methyl with bulkier groups (e.g., cyclopropyl, ) to assess steric effects on receptor binding.
- Bioisosteres : Substitute chlorine with trifluoromethyl or sulfonamide groups to enhance metabolic stability. Evaluate using hepatic microsome assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
